molecular formula C16H12Cl2N2OS B2915948 (E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 391229-81-5

(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2915948
CAS No.: 391229-81-5
M. Wt: 351.25
InChI Key: JQKHDFRDNVQMSW-KNTRCKAVSA-N
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Description

Benzothiazole derivatives are a significant class of compounds with a wide range of biological activities . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Benzothiazole derivatives have been evaluated for their anti-inflammatory activity . Some compounds showed the highest IC50 values for COX-1 inhibition, and demonstrated excellent COX-2 SI values .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Evaluation : Novel Schiff’s bases containing thiadiazole and benzamide groups have been synthesized, demonstrating promising anticancer activity against a panel of human cancer cell lines. This highlights the compound's potential in the development of new anticancer therapies (Tiwari et al., 2017).

  • Anti-inflammatory and Analgesic Agents : Synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been identified as potent COX-2 inhibitors, with potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

  • Antimicrobial Agents : A study on the synthesis of 2-phenylamino-thiazole derivatives has revealed significant antimicrobial activity, particularly against Gram-positive bacterial strains and fungal strains, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).

  • Antifungal Activity : Research on N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides has demonstrated varying levels of antifungal activity, suggesting their utility in developing new antifungal treatments (Saeed et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Studies on the synthesis and characterization of benzothiazole derivatives and their applications in corrosion inhibition for carbon steel demonstrate the chemical versatility and industrial application potential of such compounds (Hu et al., 2016).

  • Novel Synthetic Routes : Exploration of microwave-assisted synthesis techniques for thiazolylidene substituted benzamides offers a cleaner, efficient, and faster method for producing these compounds, which could be pivotal for various applications in material science and medicinal chemistry (Saeed, 2009).

Mechanism of Action

The mechanism for the antidepressant activity of some benzothiazole derivatives may be via increasing the concentrations of serotonin and norepinephrine .

Properties

IUPAC Name

3,5-dichloro-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-9-3-4-13-14(5-9)22-16(20(13)2)19-15(21)10-6-11(17)8-12(18)7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHDFRDNVQMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)Cl)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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